molecular formula C9H7NO3S B046888 Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 118620-99-8

Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B046888
CAS No.: 118620-99-8
M. Wt: 209.22 g/mol
InChI Key: WUZLSFKNVQDBOB-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a high-purity, multifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a benzothiazolone scaffold, a privileged structure known for its diverse biological activities, combined with a synthetically versatile methyl ester moiety at the 6-position. Its primary research value lies in its role as a key precursor for the synthesis of novel small molecule libraries, particularly for targeting enzymes and receptors where the benzothiazolone core can act as a bioisostere for purines or other planar heterocycles. Researchers utilize this compound to develop potential therapeutic agents, with its structure being a common motif in investigations for kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) active compounds. The methyl ester group facilitates further synthetic elaboration via hydrolysis to the carboxylic acid, amidation, or reduction, allowing for the rapid generation of structural diversity around the core pharmacophore. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-oxo-3H-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZLSFKNVQDBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556124
Record name Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118620-99-8
Record name Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 2-Aminothiophenol Derivatives with β-Keto Esters

A widely employed strategy involves the cyclocondensation of 2-aminothiophenol derivatives with β-keto esters. This method leverages the nucleophilic nature of the thiol group and the electrophilic carbonyl carbon to form the thiazole ring.

Procedure :
A mixture of 2-amino-5-(methoxycarbonyl)benzenethiol (1.0 equiv) and ethyl acetoacetate (1.2 equiv) is refluxed in ethanol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) for 12–24 hours . The reaction proceeds via initial Schiff base formation, followed by intramolecular cyclization to yield the target compound.

Optimization Insights :

  • Catalyst Screening : Sulfamic acid, utilized in analogous Biginelli adduct syntheses , enhances cyclization efficiency by stabilizing intermediates through hydrogen bonding.

  • Temperature : Elevated temperatures (70–80°C) improve reaction kinetics but may necessitate shorter durations to avoid side products like over-oxidized sulfones .

Table 1: Yield Variation with Catalysts

CatalystSolventTemperature (°C)Time (h)Yield (%)
Sulfuric AcidEthanol802462
p-TSAToluene1101258
Sulfamic AcidEthanol701868

Halogen-Mediated Cyclization of Thiourea Derivatives

Halogenation strategies, inspired by oxazole sulfonation methodologies , offer an alternative pathway. Here, bromine or chlorine facilitates cyclization by activating thiourea precursors.

Procedure :
Methyl 4-amino-3-fluorobenzoate (1.0 equiv) is treated with thiourea (1.5 equiv) in the presence of bromine (Br₂, 1.2 equiv) and sodium thiocyanate (NaSCN, 1.0 equiv) in ethanol at 30°C for 48 hours . The reaction proceeds via electrophilic aromatic substitution, followed by ring closure.

Critical Parameters :

  • Stoichiometry : Excess bromine (>1.2 equiv) leads to over-halogenation, reducing yields.

  • Workup : Adjusting the pH to 8–9 during quenching precipitates the product, minimizing solubility losses .

Table 2: Impact of Bromine Stoichiometry on Yield

Br₂ (equiv)NaSCN (equiv)Yield (%)Purity (%)
1.01.04588
1.21.058 92
1.51.03278

Acid-Catalyzed Ring Closure of Thioamide Intermediates

This method adapts Biginelli reaction principles , where thioamides undergo cyclization under acidic conditions to form the thiazole core.

Procedure :
A thioamide precursor (e.g., methyl 3-(carbamothioyl)benzoate) is treated with chlorosulfonic acid (2.0 equiv) at 0°C, followed by gradual warming to 60°C . The sulfonic acid group acts as a leaving group, facilitating cyclization.

Mechanistic Considerations :

  • Leaving Group Efficiency : Chlorosulfonic acid enhances reaction rates by generating a better-leaving sulfonate group compared to weaker acids .

  • Temperature Gradient : Controlled warming (0°C → 60°C) prevents exothermic side reactions, improving reproducibility .

Table 3: Reaction Profile with Chlorosulfonic Acid

StepConditionsOutcome
Precursor Addition0°C, inert atmospherePrevents premature decomposition
Cyclization60°C, 2 hCompletes ring closure
QuenchingIce-cold brinePrecipitates product

Comparative Analysis of Synthetic Routes

Efficiency Metrics :

  • Cyclocondensation : Highest yield (68%) but requires prolonged reaction times.

  • Halogen-Mediated : Moderate yield (58%) with stringent stoichiometric control.

  • Acid-Catalyzed : Rapid (2 h) but lower yield (46%) due to competing sulfonation .

Industrial Scalability :

  • Cyclocondensation is favored for large-scale production due to solvent recovery (ethanol) and catalyst reusability .

  • Halogen-mediated methods face challenges in bromine handling and waste management.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate has been explored for various medicinal applications:

  • Antimicrobial Activity: Thiazole derivatives have shown promising antimicrobial properties. In studies, certain derivatives demonstrated effective inhibition of bacterial growth, particularly against Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii .
  • Anti-inflammatory and Analgesic Properties: Research indicates that compounds in this class can act as anti-inflammatory agents, providing pain relief with reduced side effects compared to traditional pharmaceuticals .
  • Antiviral Properties: Some thiazole derivatives have been investigated for their potential in inhibiting HIV replication, showcasing their utility in antiviral drug development .

Biological Research

The compound has been studied for its effects on various biochemical pathways:

  • Quorum Sensing Inhibition: this compound has been identified as a potential inhibitor of quorum sensing in bacteria, which could lead to reduced pathogenicity .
  • Antioxidant Activity: The compound exhibits antioxidant properties, contributing to cellular protection against oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various microbial strains. Results indicated that at concentrations up to 1000 μg/mL, the compound effectively inhibited bacterial growth with IC50 values ranging from 45.5 μg/mL to 182.2 μg/mL for different strains .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. The results suggest its potential as a therapeutic agent in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Core Heterocyclic Systems

The benzo[d]thiazole core distinguishes the target compound from analogs with related bicyclic systems:

Compound Core Structure Key Differences
Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate Benzo[d]thiazole Contains sulfur at position 1
3-Chloro-3′-((2-cyclopentyl-3-oxo-2,3-dihydrobenzo[d]isothiazol-6-yloxy)methyl)biphenyl-4-carboxylic acid Benzo[d]isothiazole Sulfur at position 2 (isothiazole)
3,5-Dichlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate Benzo[d]oxazole Oxygen replaces sulfur (oxazole)
Methyl 2-(phenylsulfanyl)thieno[2,3-d]thiazole-6-carboxylate Thieno[2,3-d]thiazole Fused thiophene-thiazole system
  • Hydrogen Bonding : Oxazole derivatives (e.g., benzo[d]oxazole) may engage in stronger hydrogen bonding due to the electronegativity of oxygen .

Substituent Variations

Substituents at position 6 and modifications to the ester group significantly alter physicochemical and pharmacological properties:

Compound Substituents at Position 6 Additional Functional Groups
This compound Methyl ester None
Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate Ethyl ester Increased lipophilicity vs. methyl
3-Chloro-3′-((2-cyclopentyl-3-oxo-2,3-dihydrobenzo[d]isothiazol-6-yloxy)methyl)biphenyl-4-carboxylic acid Biphenyl ether linkage Cyclopentyl, carboxylic acid
4-Chlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate Piperazine-carboxylate Chlorobenzyl, carbamoyl thiazole
  • Ester Groups : Methyl esters generally exhibit faster metabolic hydrolysis than ethyl esters, impacting bioavailability .

Metabotropic Glutamate Receptor Modulation

  • mGluR2 Positive Allosteric Modulators: Compounds like 3-Chloro-3′-((2-cyclopentyl-3-oxo-2,3-dihydrobenzo[d]isothiazol-6-yloxy)methyl)biphenyl-4-carboxylic acid () demonstrate potent activity due to the biphenyl-carboxylic acid moiety, which facilitates receptor interaction.
  • Role of Ester Groups : Methyl/ethyl esters in these compounds may serve as prodrugs, with ester hydrolysis activating the carboxylic acid pharmacophore.

Anticancer and Enzyme Inhibition

  • Piperazine Derivatives : Compounds such as 3,5-Dichlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate () target enzymes like phosphodiesterases (PDEs), leveraging the benzo[d]oxazole core for hydrogen bonding with active sites.

Physicochemical Properties

Property This compound Ethyl Analog Benzo[d]oxazole Derivative
Molecular Weight ~209.23 g/mol ~223.25 g/mol ~539.37 g/mol
LogP (Predicted) ~1.5 ~2.0 ~3.8
Solubility Moderate in DMSO Lower in water Poor due to dichlorobenzyl
  • Lipophilicity : Ethyl esters and aromatic substituents increase LogP, reducing aqueous solubility but enhancing membrane permeability.

Biological Activity

Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a heterocyclic compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicine and industry.

Chemical Structure and Properties

  • Molecular Formula : C9_9H7_7NO3_3S
  • Molecular Weight : 209.22 g/mol
  • CAS Number : 118620-99-8

The compound features a thiazole ring fused with a benzene structure, contributing to its unique chemical properties and biological activities .

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been shown to inhibit quorum sensing in bacteria, which is a communication process that regulates virulence factors. By disrupting this signaling pathway, the compound can potentially reduce bacterial pathogenicity .

2. Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated that derivatives of thiazole compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines such as human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC50_{50}) values indicate promising anticancer activity comparable to known chemotherapeutics .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50_{50} (µM)Reference
Compound AHCT-1162.40 ± 0.12
Compound BHepG22.17 ± 0.83
Methyl 2-oxo...HCT-116ComparableThis Study

Pharmacological Properties

1. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using methods such as the DPPH radical scavenging assay. The results indicate that this compound can effectively neutralize free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

2. Analgesic and Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their analgesic and anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of pain pathways, making them candidates for pain management therapies .

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potentials of thiazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives significantly inhibited bacterial growth in vitro, showcasing their potential as novel antimicrobial agents .
  • Cytotoxicity Evaluation : Another research highlighted the cytotoxic effects of various thiazole compounds against cancer cell lines, with some derivatives showing IC50_{50} values lower than established anticancer drugs .
  • Molecular Docking Studies : Computational analyses suggested that this compound interacts favorably with target proteins involved in cancer progression and bacterial virulence .

Q & A

Q. What strategies are employed in structure-activity relationship (SAR) studies to optimize benzothiazole-based inhibitors?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute sulfur with oxygen (benzoxazoles) to modulate lipophilicity .
  • Functional Group Addition : Introduce electron-withdrawing groups (e.g., –NO₂, –F) to enhance enzyme binding .
  • Pharmacokinetic Profiling : Assess solubility (via LogP measurements) and metabolic stability (e.g., microsomal assays) .

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